2-CHLORO-4-FLUORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE
Description
2-Chloro-4-fluoro-N-[2-(furan-3-yl)ethyl]benzamide is a benzamide derivative featuring a chloro substituent at position 2 and a fluoro substituent at position 4 on the benzene ring. The amide nitrogen is functionalized with a 2-(furan-3-yl)ethyl side chain. This structure combines electron-withdrawing halogen substituents with a heteroaromatic furan moiety, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(furan-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c14-12-7-10(15)1-2-11(12)13(17)16-5-3-9-4-6-18-8-9/h1-2,4,6-8H,3,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQZASFJAHKWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[2-(furan-3-yl)ethyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-fluorobenzoyl chloride and 3-furyl ethylamine.
Amidation Reaction: The benzoyl chloride is reacted with 3-furyl ethylamine in the presence of a base such as triethylamine to form the desired benzamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-N-[2-(furan-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofuran derivatives.
Amide Bond Formation and Cleavage: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furan ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the furan ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzamides, while oxidation of the furan ring can yield furanones.
Scientific Research Applications
2-Chloro-4-fluoro-N-[2-(furan-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting various biological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[2-(furan-3-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity, while the furan ring can participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
- Target Compound: Substituents: 2-Cl, 4-F.
- Analog 1: 4-Chloro-N-(5-methyl-furan-2-ylmethylene-hydrazinocarbonylmethyl)-benzamide () Substituents: 4-Cl, hydrazine-linked furan. Comparison: The hydrazine spacer introduces conformational rigidity, which may reduce flexibility compared to the ethyl linker in the target compound. This could affect target engagement .
- Analog 2: N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () Substituents: Thioether-linked oxadiazole.
Side Chain Modifications
Target Compound :
- Side Chain : 2-(Furan-3-yl)ethyl.
- Impact : The furan ring may engage in π-π stacking or dipole interactions with aromatic residues in enzymes or receptors.
- Analog 3: 7-Piperazinyl-quinolones with 2-(furan-3-yl)ethyl (Foroumadi et al., 2007) Side Chain: Similar furan-ethyl group attached to a quinolone scaffold. Activity: Demonstrated antibacterial efficacy, suggesting the furan-ethyl moiety contributes to target binding in bacterial topoisomerases .
Analog 4 : 4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]-benzamide hydrochloride ()
Physicochemical Properties
- Lipophilicity :
- Solubility :
- Piperazine-containing analogs () benefit from basic nitrogen, enhancing aqueous solubility compared to the neutral furan-ethyl group in the target compound .
Biological Activity
Chemical Identity
- IUPAC Name : 2-Chloro-4-fluoro-N-[2-(furan-3-yl)ethyl]benzamide
- Molecular Formula : C12H12ClFNO2
- Molecular Weight : 239.68 g/mol
- CAS Number : 1339420-72-2
- PubChem CID : 63947744
This compound is a benzamide derivative featuring a chloro and fluoro substitution pattern along with a furan moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator within specific signaling pathways, although detailed mechanisms remain to be fully elucidated through ongoing research.
Pharmacological Properties
- Anticancer Activity : Preliminary studies indicate that this compound exhibits potential anticancer properties, possibly through the inhibition of tumor growth and induction of apoptosis in cancer cell lines.
- Antimicrobial Effects : Research has suggested that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
In Vitro Studies
In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies conducted on breast cancer (MCF-7) and prostate cancer (PC-3) cells revealed significant cytotoxic effects at micromolar concentrations.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 15 | Induced apoptosis via caspase activation |
| PC-3 | 20 | Inhibited cell cycle progression |
Toxicity and Safety Profile
Toxicological assessments indicate that while the compound shows promising biological activity, its safety profile must be thoroughly evaluated. Early studies suggest low acute toxicity; however, chronic exposure effects are still under investigation.
Q & A
Advanced Research Question
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to measure IC50 values against target kinases .
- Dose-response curves : Test concentrations from 1 nM to 100 µM, with positive controls (e.g., staurosporine) .
- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects .
How can contradictory bioactivity data in literature be systematically addressed?
Advanced Research Question
- Reproducibility checks : Replicate assays under identical conditions (pH, temperature, cell lines) .
- Purity verification : Use LC-MS to confirm compound integrity; impurities >1% can skew results .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and reconcile divergent activity reports .
What safety protocols are critical for handling this compound in the lab?
Basic Research Question
- Exposure mitigation : Use fume hoods and PPE (gloves, lab coats) during synthesis .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid halogenated byproducts .
How does the furan-3-yl ethyl moiety influence its pharmacokinetic properties?
Advanced Research Question
- Metabolic stability : Assess using liver microsome assays (human/rat) with LC-MS quantification .
- LogP determination : Shake-flask method reveals lipophilicity; compare with analogs lacking the furan group .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for bioavailability .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the furan and benzamide groups .
- High-resolution MS : Confirm molecular ion ([M+H]+) with <2 ppm error .
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-F/C-Cl vibrations .
How can structure-activity relationship (SAR) studies guide further optimization?
Advanced Research Question
- Substituent variation : Synthesize analogs with modified halogens (e.g., Br instead of Cl) or furan replacements (thiophene, pyridine) .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bonds/hydrophobic interactions .
- In vivo testing : Prioritize analogs with >10-fold improved in vitro potency for murine xenograft models .
What strategies mitigate crystallographic disorder in the furan ring?
Advanced Research Question
- Low-temperature data collection : Reduces thermal motion, improving electron density maps .
- Twinned refinement : Apply SHELXL’s TWIN commands if multiple crystals contribute to diffraction .
- Constraints : Use SIMU/DELU restraints to model reasonable bond lengths/angles in disordered regions .
How can computational methods predict its environmental toxicity?
Advanced Research Question
- QSAR models : Use EPI Suite to estimate biodegradation half-life and aquatic toxicity .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites prone to hydrolysis/oxidation .
- Ecotoxicity assays : Validate predictions with Daphnia magna acute toxicity tests (48-h LC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
